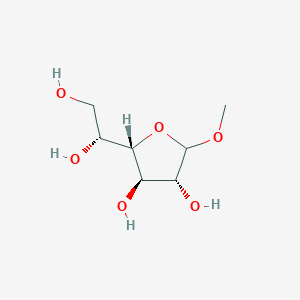
Methyl D-galactofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl D-galactofuranoside is a derivative of galactose, a type of sugar It is characterized by the presence of a five-membered furanose ring, which is less common compared to the six-membered pyranose ring found in most sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl D-galactofuranoside can be synthesized through an efficient one-pot method involving the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts both as a solvent and nucleophile . The reaction is carried out at room temperature, and different alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles .
Industrial Production Methods
The key steps involve the formation of galactofuranosyl iodide by treating per-O-TBS-D-Galf with TMSI, followed by selective 6-O-desilylation and nucleophilic attack .
Chemical Reactions Analysis
Types of Reactions
Methyl D-galactofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acyl halides for acylation, TMSI for iodination, and various alcohols for nucleophilic substitution .
Major Products Formed
The major products formed from these reactions include acylated derivatives, iodinated intermediates, and various substituted galactofuranosides .
Scientific Research Applications
Methyl D-galactofuranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl D-galactofuranoside involves its interaction with specific enzymes and molecular targets. For example, it has been shown to inhibit the growth of Mycobacterium smegmatis by interacting with key enzymes involved in cell wall biosynthesis . The compound’s ability to form multiple electrostatic and hydrogen bonds with active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl β-D-galactopyranoside: This compound has a six-membered pyranose ring and is used in similar applications but has different chemical properties.
Methyl α-D-galactopyranoside: Another pyranose derivative with distinct reactivity and applications.
Uniqueness
Methyl D-galactofuranoside is unique due to its five-membered furanose ring, which imparts different chemical and biological properties compared to its pyranose counterparts. This structural difference makes it a valuable compound for specific applications in medicinal chemistry and enzymology .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-QTSLKERKSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)



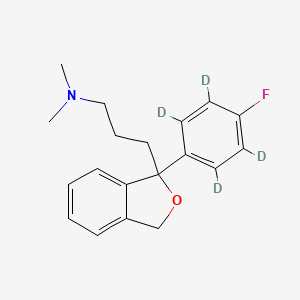
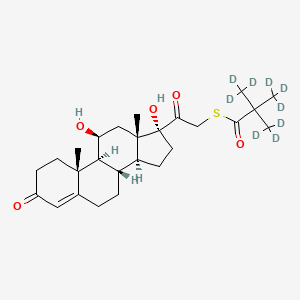
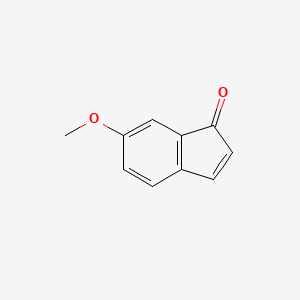
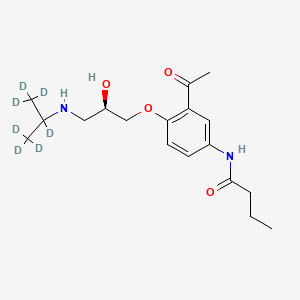
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
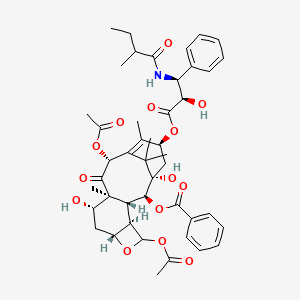
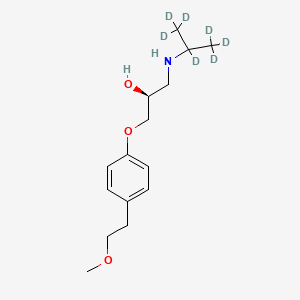
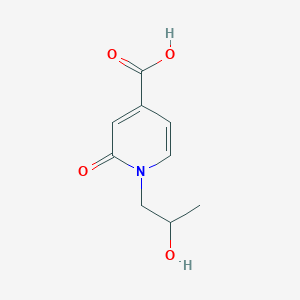
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
